molecular formula C14H20N2O3 B11850750 tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B11850750
M. Wt: 264.32 g/mol
InChI Key: RCLUELQKTJMOEN-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The naphthyridine ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Dihydro-naphthyridine derivative.

    Substitution: Carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the hydroxymethyl group allows for the formation of hydrogen bonds with biological macromolecules, facilitating the study of molecular recognition processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the tert-butyl group provides steric bulk that can influence the binding affinity and specificity. The naphthyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
  • tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-quinolinedicarboxylate
  • tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-pyridinedicarboxylate

Uniqueness

This compound is unique due to the presence of the naphthyridine ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds with different ring structures.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-4-5-11-12(16)7-6-10(9-17)15-11/h6-7,17H,4-5,8-9H2,1-3H3

InChI Key

RCLUELQKTJMOEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)CO

Origin of Product

United States

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